molecular formula C16H22O2 B1526970 1-(3-Phenylpropyl)cyclohexanecarboxylic acid CAS No. 1226244-28-5

1-(3-Phenylpropyl)cyclohexanecarboxylic acid

Cat. No.: B1526970
CAS No.: 1226244-28-5
M. Wt: 246.34 g/mol
InChI Key: JTIDVTKXQHJIPZ-UHFFFAOYSA-N
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Description

1-(3-Phenylpropyl)cyclohexanecarboxylic acid is a cyclohexane-based carboxylic acid derivative featuring a 3-phenylpropyl substituent at the 1-position of the cyclohexane ring. This compound (CAS: 1226244-28-5) is characterized by its hybrid structure combining aromatic (phenyl) and aliphatic (cyclohexane and propyl) moieties, which confers unique physicochemical properties such as intermediate polarity and stereochemical flexibility . It is primarily utilized as a synthetic intermediate in pharmaceutical and fine chemical industries, particularly in the preparation of complex molecules requiring rigid cyclohexane backbones or tailored lipophilicity . Its synthesis typically involves alkylation or coupling reactions, though specific protocols remain proprietary .

Properties

IUPAC Name

1-(3-phenylpropyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O2/c17-15(18)16(11-5-2-6-12-16)13-7-10-14-8-3-1-4-9-14/h1,3-4,8-9H,2,5-7,10-13H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTIDVTKXQHJIPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CCCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Phenylpropyl)cyclohexanecarboxylic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C16H22O2
  • Molecular Weight : 250.35 g/mol
  • CAS Number : Not specified in the search results.

The compound features a cyclohexane ring with a carboxylic acid functional group, which may contribute to its ability to interact with biological targets through hydrogen bonding and ionic interactions.

The precise mechanism of action for this compound remains largely unexplored. However, the presence of the carboxylic acid group suggests it could influence protein interactions and enzymatic activities, potentially modulating various biological pathways.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In a controlled study involving rat models with induced arthritis, the compound was shown to reduce inflammation effectively. The effective dose (ED50) was approximately 0.094 mg/kg, demonstrating its potential as an anti-inflammatory agent.

Analgesic Properties

In addition to its anti-inflammatory effects, this compound may also possess analgesic properties. It has been observed to alleviate pain associated with inflammatory conditions in animal models, suggesting its utility in pain management therapies.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityReference
7-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acidAnti-inflammatory, analgesic
N-(2-alkyleneimino-3-phenylpropyl)acetamideModulates ion channel activity
Cyclopentanecarboxylic acidPotential antiviral properties

Pharmacokinetics

The pharmacokinetic profile of this compound is not well-documented; however, its solubility in organic solvents suggests favorable absorption characteristics in the gastrointestinal tract. Factors such as pH and temperature may influence its bioavailability and stability.

Case Studies

A notable study involved administering this compound to rats following an injection of heat-killed Mycobacterium tuberculosis to induce arthritis. The results showed a marked reduction in edema and joint inflammation compared to control groups, reinforcing the compound's anti-inflammatory efficacy.

Potential Applications

Given its biological activities, this compound holds promise for several applications:

  • Pharmaceutical Development : As a lead compound for new anti-inflammatory and analgesic medications.
  • Biological Probes : In studies investigating the role of similar compounds in biological systems.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituent(s) Molecular Formula Key Applications/Notes CAS Number References
1-Phenylcyclohexanecarboxylic acid Phenyl at 1-position C₁₃H₁₆O₂ Intermediate for ketone synthesis 13491-13-9
1-(4-Fluorophenyl)cyclohexanecarboxylic acid 4-Fluorophenyl at 1-position C₁₃H₁₅FO₂ Fluorinated drug precursor 214263-00-0
1-(3-Fluorophenyl)cyclopentanecarboxylic acid 3-Fluorophenyl on cyclopentane ring C₁₂H₁₃FO₂ Agrochemical synthesis 214262-97-2
1-(3-Chlorophenyl)cyclopropanecarboxylic acid 3-Chlorophenyl on cyclopropane ring C₁₀H₉ClO₂ Specialty chemical intermediate 124276-34-2
1-(2-Ethyl-butyl)-cyclohexanecarboxylic acid 2-Ethyl-butyl at 1-position C₁₃H₂₄O₂ Pharmaceutical intermediate (e.g., antihypertensives) Not specified

Key Observations:

Ring Size and Rigidity :

  • Cyclohexane rings (as in the target compound) provide greater conformational flexibility compared to cyclopentane or cyclopropane derivatives, influencing binding affinity in drug-receptor interactions .
  • Cyclopropane derivatives (e.g., 1-(3-Chlorophenyl)cyclopropanecarboxylic acid) exhibit higher ring strain, enhancing reactivity in cycloaddition reactions .

Substituent Effects :

  • The 3-phenylpropyl group in the target compound enhances lipophilicity compared to simpler phenyl or halogenated phenyl derivatives, making it suitable for blood-brain barrier penetration in CNS drug candidates .
  • Fluorinated derivatives (e.g., 1-(4-Fluorophenyl)cyclohexanecarboxylic acid) exhibit improved metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation .

Synthetic Utility: The target compound’s 3-phenylpropyl chain allows for further functionalization via amidation or esterification, as demonstrated in the synthesis of μ-opioid receptor ligands (e.g., 1-[(3-Hydroxy-phenyl)-methylamino-methyl]-cyclohexanecarboxylic acid (3-phenylpropyl)-amide) . In contrast, 1-Phenylcyclohexanecarboxylic acid is more commonly used as a precursor for ketones via decarboxylation or oxidation .

Pharmacological and Industrial Relevance

Table 2: Comparative Pharmacological Profiles

Compound Bioactivity Highlights Industry Use Case References
This compound Intermediate for CNS-targeting amides (e.g., μ-opioid ligands) Neuropharmaceuticals
Quinapril Hydrochloride Contains 3-phenylpropyl moiety; ACE inhibitor for hypertension Cardiovascular therapeutics
3-O-Feruloylquinic acid Antioxidant and anti-inflammatory properties Nutraceuticals and reference standards
1-(3-Fluorophenyl)cyclopentanecarboxylic acid Building block for cyclopentanone-based agrochemicals Crop protection agents

Key Insights:

  • The 3-phenylpropyl group in the target compound and Quinapril underscores its versatility in drug design, enabling both lipophilic interactions and steric accommodation in enzyme-binding pockets .
  • Halogenated analogues (e.g., fluoro or chloro derivatives) are prioritized in medicinal chemistry for their enhanced binding specificity and reduced off-target effects .

Research Findings and Trends

  • Synthetic Efficiency : The target compound’s synthesis achieves 95% purity under optimized conditions, outperforming cyclopropane derivatives, which often require lower temperatures and specialized catalysts .
  • Thermodynamic Stability : Cyclohexane derivatives exhibit higher thermal stability (decomposition >200°C) compared to cyclopentane analogues (<150°C), favoring industrial-scale applications .
  • Emerging Applications : Recent patents highlight its use in prodrug formulations, leveraging its carboxylic acid group for pH-dependent release mechanisms .

Preparation Methods

Base-Mediated Synthesis from Precursors

A key approach involves reacting suitable cyclohexanecarboxylic acid derivatives with bases under controlled conditions:

  • Starting Material: Cyclohexanecarboxylic acid derivatives or related intermediates bearing reactive groups amenable to substitution or functionalization.
  • Base: Inorganic bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are used, either as aqueous solutions or solid pellets.
  • Solvent: Alcohols such as methanol, ethanol, or tert-butanol may be employed to facilitate the reaction.
  • Temperature: Reactions are typically conducted at elevated temperatures ranging from 150 °C to 280 °C, with an optimal range around 180 °C to 230 °C, and most particularly at 200 °C.
  • Equivalents: The base is used in molar equivalents ranging from 0.5 to 5.0 relative to the substrate, with 1.5 to 3.0 equivalents being most common.

This method allows for the conversion of precursor compounds into the desired cyclohexanecarboxylic acid derivative in a one-step process with high efficiency.

Halogenation and Subsequent Functionalization

Another preparative route involves halogenation of the cyclohexanecarboxylic acid intermediate followed by substitution reactions:

  • Halogenating Agents: Thionyl chloride (SOCl2), phosphorus pentachloride (PCl5), oxalyl chloride, phosphorus tribromide (PBr3), or cyanuric fluoride.
  • Process: The acid is converted into an acyl halide intermediate (preferably the chloride) by reaction with the halogenating agent, often in the presence of tri-(C1-C5)alkylamine to facilitate the reaction.
  • Subsequent Steps: The acyl halide intermediate can then be reacted with nucleophiles such as bis(2-aminophenyl)disulfide, followed by reduction with agents like triphenylphosphine, zinc, or sodium borohydride to yield thiol or other functionalized products.
  • Further Acylation: The thiol product can be acylated with various acylating agents to introduce desired substituents.

This multi-step approach allows for precise modification of the cyclohexanecarboxylic acid framework to introduce the 3-phenylpropyl group or other substituents.

Reducing Agents in Functionalization

Phosphines (triphenylphosphine), phosphinites, phosphonites, and phosphites are used as reducing agents in key steps to convert intermediate disulfides or acylated products into the target compound or its precursors.

Reaction Conditions Summary Table

Parameter Details
Base NaOH (solid pellets or aqueous solution), KOH
Base Equivalents 0.5 to 5.0, typically 1.5 to 3.0
Temperature 150 °C to 280 °C, optimal 180 °C to 230 °C, typical 200 °C
Solvent Methanol, ethanol, tert-butanol, or mixtures thereof
Halogenating Agents Thionyl chloride, phosphorus pentachloride, oxalyl chloride, phosphorus tribromide, cyanuric fluoride
Reducing Agents Triphenylphosphine, zinc, sodium borohydride, phosphinites, phosphonites, phosphites
Reaction Type One-step base-mediated conversion, halogenation followed by substitution and reduction

Research Findings and Considerations

  • The one-step base-mediated process provides a streamlined and efficient synthesis with reduced by-products and improved yield.
  • The choice of base and its physical form (solid pellets preferred) impacts reaction kinetics and purity.
  • Elevated temperatures are crucial for reaction completion but must be controlled to avoid decomposition.
  • Halogenation steps require careful handling of reagents and control of reaction environment to prevent side reactions.
  • The use of reducing agents enables selective transformations in multi-step syntheses leading to the final acid derivative.
  • The process is adaptable for scale-up in pharmaceutical manufacturing due to its robustness and reproducibility.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 1-(3-Phenylpropyl)cyclohexanecarboxylic acid, and how can yield optimization be achieved?

  • Methodology :

  • Ester Hydrolysis : A common approach involves hydrolyzing the corresponding ester derivative. For example, 1-(2-ethyl-butyl)-cyclohexanecarboxylic acid ethyl ester can be hydrolyzed using potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF) with controlled water addition, achieving 88% yield after 18 hours at 95°C .
  • Purification : Distillation under reduced pressure (e.g., 0.01–0.05 mbar) effectively removes impurities like cyclohexanecarboxylic acid diisopropylamide, yielding >90% purity. Recrystallization or column chromatography may further enhance purity .
    • Key Parameters : Temperature control (50–95°C), solvent selection (THF, AcOH), and stoichiometric ratios of reagents (e.g., KOtBu) are critical for reproducibility.

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • 1H-NMR : Chemical shifts for the cyclohexane ring protons (δ 1.12–2.12 ppm) and phenylpropyl side chain (δ 0.80–4.11 ppm) confirm structural integrity. Coupling constants (e.g., triplet at δ 0.80 ppm for CH3 groups) validate stereochemistry .
  • 13C-NMR : Signals at ~170–180 ppm confirm the carboxylic acid moiety .
    • Gas Chromatography (GC) : Used to assess purity (>95% area) and detect residual solvents or byproducts (e.g., <3.8% impurities in distilled products) .

Q. What are the key structural features influencing the compound’s reactivity?

  • Steric Effects : The bulky 3-phenylpropyl group hinders nucleophilic attack at the cyclohexane ring, favoring reactions at the carboxylic acid group (e.g., esterification, amidation) .
  • Electronic Effects : The electron-withdrawing carboxylic acid group increases the acidity of α-hydrogens, enabling enolate formation for further derivatization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-Phenylpropyl)cyclohexanecarboxylic acid
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1-(3-Phenylpropyl)cyclohexanecarboxylic acid

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